Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride is a bicyclic compound featuring a nitrogen atom in its structure. This compound is notable for its potential applications in drug discovery and synthesis of bioactive molecules, particularly due to its unique bicyclic framework that allows for various chemical modifications.
This compound is classified under nitrogen-containing bicyclic compounds and has been studied for its role as an intermediate in organic synthesis. The compound's chemical structure can be represented by the IUPAC name: methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride, with the CAS number 1392804-60-2.
The synthesis of methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been explored for its efficiency and scalability, highlighting its potential for industrial applications.
The reaction conditions for synthesizing this compound generally include using lithium aluminum hydride as a reducing agent, which effectively converts the nitrile to the desired bicyclic structure. Although specific industrial production methods are not extensively documented, general principles of organic synthesis apply, focusing on optimizing reaction conditions and utilizing cost-effective reagents.
Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride features a bicyclic framework with a nitrogen atom integrated into the ring system. The molecular formula is , indicating the presence of chlorine, nitrogen, and oxygen atoms alongside carbon and hydrogen.
The InChI representation of this compound is:
The InChI key is STJZJNMZEARKOJ-UHFFFAOYSA-N.
Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride can undergo various chemical reactions including oxidation, reduction, and substitution reactions. These transformations are crucial for modifying the compound's structure and enhancing its properties.
Common reagents used in these reactions include palladium catalysts for aminoacyloxylation and various oxidizing agents such as potassium permanganate or chromium trioxide for oxidation processes. The specific products formed depend on the reaction conditions and reagents employed.
Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride typically appears as a crystalline solid at room temperature, although specific melting points or solubility data are not extensively documented in available literature.
The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis or other transformations when exposed to strong acids or bases. Its reactivity profile suggests potential utility in synthetic organic chemistry applications where functional group modifications are desired .
Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride serves as a key intermediate in the synthesis of various pharmaceuticals and bioactive molecules. Its unique structural characteristics make it valuable in drug discovery efforts aimed at developing new therapeutic agents targeting diverse biological pathways .
Catalytic asymmetric synthesis provides efficient access to enantiopure bicyclic frameworks essential for bioactive molecules. Metal-catalyzed cyclization strategies dominate this field:
Table 1: Comparative Analysis of Asymmetric Methods
Method | Catalyst | Yield (%) | ee (%) | Key Limitation |
---|---|---|---|---|
Pd-allylic alkylation | Pd/TRAP complex | 85–92 | >95 | Low-temperature requirement |
Ru-RCM | Hoveyda-Grubbs II | 90–95 | N/A | Functional-group tolerance |
Cu-amination | Rh₂(S-DOSP)₄ | 75–88 | 88–92 | Diazo precursor instability |
Spiro-oxindole motifs serve as chiral auxiliaries in diastereoselective [3+2] cycloadditions, leveraging dipolarophiles like azomethine ylides to form the bicyclic core [5].
Racemic mixtures of the bicyclic ester require resolution for enantiopure drug intermediates. Diastereomeric salt crystallization is the most scalable approach:
Table 2: Resolution Efficiency with Chiral Acids
Chiral Resolving Agent | Solvent | Yield (%) | ee (%) |
---|---|---|---|
Di-p-toluoyl-D-tartaric acid | Ethanol | 42 | 98 |
(1S)-(+)-10-Camphorsulfonic acid | Acetone | 35 | 90 |
N-Acetyl-L-leucine | Methanol/water | 38 | 95 |
Spirocyclic oxetanyl nitriles enable efficient assembly of the bicyclo[3.1.1]heptane scaffold via ring-expansion:
Table 3: Iodocyclization Scope for Spirocyclic Precursors
Substrate Type | Example Product | Yield (%) | Key Condition |
---|---|---|---|
N-Boc-azetidine | 8a | 91 | I₂/Na₂CO₃, CH₃CN, 25°C |
Oxetane-containing | 20a | 24 | I₂/Na₂CO₃, CH₃CN, 25°C |
Piperidine-derived | 29a | 78 | I₂ (3 eq), 48 h, CH₃CN |
Morpholine | 45a | 72 | I₂/Na₂CO₃, CH₃CN, 25°C |
Functionalization of the bicyclic core relies on solvolysis and esterification to introduce pharmacophores:
Table 4: Solvolysis and Methylation Optimization
Reaction | Conditions | Yield (%) | Byproduct Control |
---|---|---|---|
Ester hydrolysis | LiOH (2 eq), THF/H₂O (3:1), 20°C | >99 | pH control (pH 10–12) |
Diazomethane methylation | CH₂N₂, Et₂O, 0°C, 30 min | 95 | Strict temperature control |
N-Reductive alkylation | RCHO, NaBH₃CN, MeOH, 25°C | 70–85 | Acetic acid buffer (pH 5) |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0